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molecular formula C10H12OS B8296271 7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one

7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one

Cat. No. B8296271
M. Wt: 180.27 g/mol
InChI Key: FPRZFRCXVFHNIE-UHFFFAOYSA-N
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Patent
US07700609B2

Procedure details

(4-Methyl-1-thiophen-3-yl-pentylideneaminooxy)-acetic acid (2.17 g, 8.5 mmol) was added to a 0.1 M sodium hydroxide solution (93.5 ml) and heated to reflux. A solution of potassium persulfate (3.45 g, 12.75 mmol) in water (10 ml) was added dropwise and heating continued. After 2 hours, the reaction mixture was extracted with dry diethyl ether (100 ml). The organic layer was then washed with saturate sodium bicarbonate, water and brine, dried (Na2SO4) and concentrated in vacuo. The resulting oil was purified by silica gel chromatography to afford the title compound as a colourless oil (196 mg, 13%). MS (ES+) 18. δH (d6DMSO): 1.42 (6H, s), 2.03 (2H, t), 2.60 (2H, t), 7.22 (1H, d), 7.42 (1H, d).
Name
(4-Methyl-1-thiophen-3-yl-pentylideneaminooxy)-acetic acid
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
93.5 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:17])[CH2:3][CH2:4][C:5](=NOCC(O)=O)[C:6]1[CH:10]=[CH:9][S:8][CH:7]=1.[OH-].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=[O:21].[K+].[K+]>O>[CH3:17][C:2]1([CH3:1])[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[C:5](=[O:21])[CH2:4][CH2:3]1 |f:1.2,3.4.5|

Inputs

Step One
Name
(4-Methyl-1-thiophen-3-yl-pentylideneaminooxy)-acetic acid
Quantity
2.17 g
Type
reactant
Smiles
CC(CCC(C1=CSC=C1)=NOCC(=O)O)C
Name
Quantity
93.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dry diethyl ether (100 ml)
WASH
Type
WASH
Details
The organic layer was then washed with saturate sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CCC(C2=C1SC=C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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